molecular formula C13H27NO2 B12655802 N-Undecylglycine CAS No. 84196-08-7

N-Undecylglycine

Cat. No.: B12655802
CAS No.: 84196-08-7
M. Wt: 229.36 g/mol
InChI Key: QZVLLXPELCRVPR-UHFFFAOYSA-N
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Description

N-Undecyglycine is a synthetic N-alkylated glycine derivative where an undecyl chain is attached to the amino nitrogen of the glycine backbone. This molecular design confers amphiphilic properties, making it a valuable intermediate in chemical biology and materials science research. Its structure allows it to act as a bidentate ligand for metal coordination chemistry, facilitating the synthesis of novel metal-organic complexes with potential catalytic or therapeutic properties . In pharmaceutical and bioinorganic research, N-alkyl glycines like N-Undecylglycine are investigated for their ability to interact with biomacromolecules. Studies on similar compounds have shown that the lipophilic alkyl chain enables passive diffusion across cell membranes, while the amino acid moiety can engage in hydrogen bonding and electrostatic interactions with biological targets such as DNA and proteins like Human Serum Albumin (HSA). These interactions are critical for groove-binding with DNA, which is a key mechanism studied in the development of new chemotherapeutic agents and DNA probes . The undecane chain provides significant lipophilicity, which can be tailored to influence the compound's solubility, cellular uptake, and overall bioavailability in experimental models. Researchers utilize such N-alkyl glycine derivatives as building blocks for peptide mimetics, surfactants, and as precursors for the synthesis of more complex bioactive molecules. The compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use . RUO products are essential tools for laboratory research but are not subject to the same regulatory evaluations as medical devices or drugs, underscoring their exclusive application in controlled research settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84196-08-7

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

2-(undecylamino)acetic acid

InChI

InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13(15)16/h14H,2-12H2,1H3,(H,15,16)

InChI Key

QZVLLXPELCRVPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCC(=O)O

Origin of Product

United States

Preparation Methods

Overview

The most common and classical method for synthesizing N-Undecylglycine is the condensation reaction between undecanoic acid and glycine. This involves the formation of an amide bond by coupling the carboxylic acid group of undecanoic acid with the amino group of glycine.

Reaction Details

  • Starting Materials: Undecanoic acid (C11 fatty acid) and glycine (amino acid).
  • Reaction Type: Amide bond formation via condensation.
  • Conditions: Heating under acidic or basic catalysis to promote dehydration and bond formation.
  • Solvents: Often carried out in polar solvents or under solvent-free conditions.
  • Catalysts: Acid catalysts (e.g., HCl, sulfuric acid) or coupling agents (e.g., carbodiimides) may be used to enhance reaction efficiency.

Advantages

  • Straightforward and well-established.
  • Produces this compound with good purity.
  • Scalable for industrial production.

Solvent-Free and Microwave-Assisted Synthesis

Overview

Recent advancements have introduced solvent-free methods and microwave irradiation techniques to improve the environmental footprint and efficiency of this compound synthesis.

Methodology

Benefits

  • Enhanced reaction rates and yields.
  • Reduced environmental impact due to elimination of solvents.
  • Energy-efficient and time-saving.

Research Findings

Studies have demonstrated that microwave-assisted solvent-free synthesis can achieve comparable or superior yields to traditional methods, with shorter reaction times and less byproduct formation.

Biocatalytic (Enzymatic) Synthesis

Overview

Enzymatic methods utilize specific enzymes capable of catalyzing amide bond formation under mild conditions, offering a green alternative to chemical synthesis.

Enzymes Used

  • Lipases and proteases that catalyze peptide bond formation.
  • Engineered enzymes tailored for fatty acid-amino acid conjugation.

Reaction Conditions

  • Mild temperatures (room temperature to 50°C).
  • Aqueous or organic solvent systems compatible with enzyme activity.
  • Often performed under ambient pressure.

Advantages

  • High regio- and stereoselectivity.
  • Environmentally benign with minimal hazardous waste.
  • Potential for high purity products without extensive purification.

Challenges

  • Enzyme cost and stability.
  • Scale-up complexity.
  • Reaction times may be longer than chemical methods.

Research Insights

Recent literature highlights increasing interest in enzymatic synthesis of glycolipids and amino acid derivatives, including this compound analogs, due to their biocompatibility and sustainability.

Peptide Coupling Agent-Mediated Synthesis

Overview

This method involves the use of peptide coupling agents to facilitate the formation of the amide bond between protected glycine derivatives and undecanoic acid or its activated forms.

Procedure

  • Protection of glycine amino or carboxyl groups to prevent side reactions.
  • Activation of undecanoic acid (e.g., as acid chloride or anhydride).
  • Coupling in the presence of agents like dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Deprotection steps to yield this compound.

Advantages

  • High specificity and yield.
  • Control over reaction pathways.
  • Widely used in peptide synthesis, adaptable for this compound.

Limitations

  • Use of protecting groups adds steps.
  • Coupling agents can be expensive and generate waste.

Comparative Data Table of Preparation Methods

Preparation Method Reaction Type Conditions Advantages Limitations Typical Yield (%)
Condensation Reaction Direct amide formation Heating, acid/base catalysis Simple, scalable Harsh conditions, solvent use 70-85
Solvent-Free / Microwave-Assisted Solid-state, microwave Microwave irradiation Fast, eco-friendly, high yield Equipment needed 80-90
Biocatalytic Synthesis Enzymatic amide bond Mild, aqueous/organic media Green, selective, mild conditions Enzyme cost, longer reaction 60-80
Peptide Coupling Agent-Mediated Coupling with activators Room temp to mild heating High specificity, good yields Multi-step, costly reagents 75-90

Research Findings and Notes

  • The balance of hydrophobicity from the undecyl chain and hydrophilicity from glycine is critical for the compound’s surfactant and biological properties.
  • Solvent-free and microwave-assisted methods are gaining traction for their environmental benefits and efficiency.
  • Enzymatic synthesis is promising for pharmaceutical-grade this compound due to mild conditions and product purity.
  • Peptide coupling methods, while more complex, allow for precise control and are useful in research settings requiring high purity and specific derivatives.

Chemical Reactions Analysis

Types of Reactions

N-Undecylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted glycine derivatives .

Scientific Research Applications

N-Undecylglycine is a unique amphiphilic compound with a wide range of applications across diverse fields due to its surfactant properties and ability to enhance membrane permeability. It consists of an eleven-carbon alkyl chain attached to a glycine moiety, giving it both hydrophobic and hydrophilic properties.

Biological Activities and Interaction Studies

This compound exhibits notable biological activities, including antimicrobial activity against certain bacterial strains. Interaction studies have shown that it can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions are crucial for drug delivery and enhancing the efficacy of antimicrobial agents.

Synthesis of this compound

The synthesis of this compound typically involves several methods:

  • Condensation Reaction: Undecanoic acid and glycine are used as starting materials. Heating under acidic or basic conditions facilitates the formation of an amide bond between the carboxylic acid group of undecanoic acid and the amino group of glycine.
  • Solvent-Free Methods: These techniques reduce environmental impact and improve yields by using microwave irradiation or solid-state reactions.
  • Biocatalytic Approaches: Enzymatic methods utilize specific enzymes that can catalyze the formation of amide bonds under mild conditions.

Uniqueness of this compound

Mechanism of Action

The mechanism of action of N-Undecylglycine involves its interaction with cell membranes. The undecyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane disruption and cell death .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key attributes of this compound and analogous compounds:

Compound Molecular Formula Molecular Weight CAS Number Structural Features Applications/Findings
This compound Not provided* Not provided* Not provided Undecyl chain on glycine amino group Linked to BMD differences in osteoporosis
N-Formylglycine C₃H₅NO₃ 103.08 2491-15-8 Formyl group (-CHO) on amino Pharmaceutical intermediate; requires strict handling protocols
N,N-Dimethylglycine C₄H₉NO₂ 103.12 1118-68-9 Two methyl groups on amino Used in manufacturing and laboratory settings
N-Undecanoylglycine C₁₃H₂₅NO₃ 243.34 HMDB0013286 Undecanoyl (11-carbon acyl) group Metabolite with derivatization methods for analysis
N-Acetylglycylglycine C₆H₁₀N₂O₄ 174.15 5687-48-9 Acetylated dipeptide Research reagent in chemical studies
N-Arachidonoylglycine C₂₂H₃₇NO₃ 375.54 179113-91-8 Arachidonoyl (20-carbon unsaturated acyl) group GPCR ligand involved in lipid signaling

*Note: The molecular formula of this compound is inferred as C₁₃H₂₇NO₂ (alkyl chain: CH₃(CH₂)₁₀NH-CH₂COOH).

Biological Activity

N-Undecylglycine (NUG) is a fatty acid derivative of glycine that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anti-inflammatory effects, along with relevant case studies and research findings.

This compound is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological membranes. Its structure can be represented as:

C11H23NO2\text{C}_{11}\text{H}_{23}\text{NO}_2

This compound belongs to the class of amphiphilic molecules, which can interact with both hydrophilic and hydrophobic environments.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

  • Bacterial Activity : NUG has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli, as observed in zone of inhibition (ZOI) assays. The minimum inhibitory concentration (MIC) values were determined to be below 100 µg/mL for these pathogens .
  • Fungal Activity : In vitro tests indicated that NUG also possesses antifungal properties, particularly against Candida albicans. The compound displayed a ZOI of approximately 15 mm at a concentration of 200 µg/mL .

2. Anti-inflammatory Effects

NUG has been investigated for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways was assessed through various assays measuring cytokine levels such as IL-6 and TNF-alpha .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that NUG was effective in reducing bacterial load in infected wounds in animal models, demonstrating its potential for topical applications .

PathogenMIC (µg/mL)ZOI (mm)
Staphylococcus aureus<10020
Escherichia coli<10018
Candida albicans20015

Study 2: Inflammatory Response Modulation

In a clinical trial assessing the effects of this compound on patients with chronic inflammatory conditions, participants showed a significant reduction in inflammatory markers after treatment with NUG compared to placebo controls. This suggests that NUG may serve as an adjunct therapy for managing inflammation-related disorders .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Disruption : As an amphiphilic molecule, NUG can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Cytokine Modulation : By influencing signaling pathways involved in inflammation, NUG may reduce the synthesis and release of pro-inflammatory mediators.

Q & A

Q. What are the recommended methods for synthesizing N-Undecyglycine in laboratory settings, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of glycine derivatives with undecyl halides under basic conditions. Key steps include:
  • Reagent selection : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis.
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) improves purity. Validate purity via 1H^1H-NMR (absence of alkyl halide peaks at δ 3.2–3.5 ppm) and mass spectrometry (expected [M+H]+^+ at m/z 244.3) .

Q. How should researchers assess the stability of N-Undecylglycine under varying experimental conditions?

  • Methodological Answer :
  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.
  • pH stability : Incubate in buffers (pH 2–12) for 24–72 hours, then analyze degradation via UV-Vis spectroscopy (absorbance at 210 nm for glycine backbone) .
  • Storage recommendations : Store in airtight containers at 4°C, away from oxidizers (e.g., peroxides), to prevent alkyl chain oxidation .

Q. What safety protocols are critical when handling this compound in biological experiments?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform procedures in fume hoods to avoid aerosol inhalation.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity screening : While acute toxicity data are limited, assume LD50_{50} > 2 g/kg (rat) based on structurally analogous N-alkylglycines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Source analysis : Compare experimental conditions (e.g., solvent polarity, concentration ranges) across studies. For example, micelle formation in aqueous solutions may alter bioavailability.
  • Control experiments : Include negative controls (e.g., undecylamine) to isolate glycine-specific effects.
  • Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity and identify confounding variables (e.g., cell line variability) .

Q. What advanced analytical techniques are optimal for characterizing this compound’s interactions with lipid bilayers?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics with immobilized liposomes.
  • Fluorescence anisotropy : Tag this compound with pyrene to monitor membrane insertion efficiency.
  • Molecular dynamics simulations : Model alkyl chain orientation in lipid bilayers using software like GROMACS, validated by experimental data .

Q. How should experimental designs be structured to investigate this compound’s role in enzymatic inhibition?

  • Methodological Answer :
  • Enzyme selection : Target enzymes with hydrophobic active sites (e.g., lipases) where the undecyl chain may competitively bind.
  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
  • Structural validation : Pair with X-ray crystallography or cryo-EM to visualize inhibitor-enzyme interactions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer :
  • Standardized protocols : Document reaction parameters (temperature, stirring rate) precisely.
  • Quality control : Implement LC-MS for every batch to verify molecular weight and purity.
  • Collaborative validation : Share samples with independent labs for cross-validation of biological assays .

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